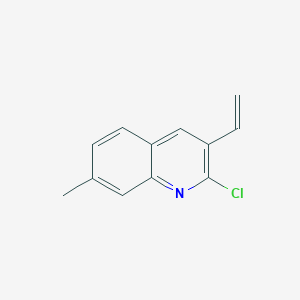

2-Chloro-7-methyl-3-vinylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-ethenyl-7-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-3-9-7-10-5-4-8(2)6-11(10)14-12(9)13/h3-7H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYDMDPXQVRIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methyl-3-vinylquinoline can be achieved through various methods. One common approach involves the reaction of 2-chloroquinoline with a suitable methylating agent to introduce the methyl group at the seventh position. The vinyl group can be introduced through a subsequent reaction with a vinylating agent. The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methyl-3-vinylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

Substitution: The chlorine atom at the second position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the second position .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties

Research indicates that 2-Chloro-7-methyl-3-vinylquinoline exhibits significant biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown that compounds with similar structures often interact with biological targets such as DNA and specific enzymes, leading to disruptions in cellular processes. For instance, compounds in the quinoline family are known for their antimalarial, antibacterial, and anticancer activities .

Structure-Activity Relationship Studies

A structure-activity relationship (SAR) study of related compounds has revealed that chlorinated arylvinylquinolines demonstrate enhanced potency compared to their fluorinated and methoxylated analogues. For example, a chlorinated derivative showed a half-maximal effective concentration (EC50) of 37.0 nM against certain cancer cell lines, highlighting the importance of halogen substituents in enhancing biological activity .

Organic Synthesis Applications

Versatile Intermediate

Due to its reactive chloro and vinyl groups, this compound serves as a versatile intermediate in organic synthesis. It can undergo nucleophilic substitution reactions at the chloro position, allowing for further functionalization or polymerization through addition reactions. This property makes it valuable in developing new synthetic pathways for complex organic molecules.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of the Quinoline Backbone : Starting from appropriate aniline derivatives.

- Chlorination : Introducing the chloro group using chlorinating agents.

- Vinylation : Adding the vinyl group through reactions with vinyl halides or other vinylating agents.

These steps highlight its utility as a building block for more complex chemical entities.

Case Study 1: Anticancer Activity

In a study examining various quinoline derivatives, this compound was evaluated for its anticancer properties against multiple cancer cell lines. The compound demonstrated significant cytotoxicity, with mechanisms involving DNA intercalation and enzyme inhibition being proposed as potential pathways for its action .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial activity of this compound against Mycobacterium tuberculosis and other pathogens. The compound exhibited promising results, suggesting potential applications in treating infectious diseases .

| Compound Name | Activity Type | EC50 (nM) | Notes |

|---|---|---|---|

| This compound | Anticancer | 37.0 | Higher potency than methoxy analogues |

| Related Quinoline Derivative | Antimicrobial | <100 | Effective against M.tb |

| Other Structural Analog | Antimalarial | <50 | Fast-acting against Plasmodium falciparum |

Mechanism of Action

The mechanism of action of 2-Chloro-7-methyl-3-vinylquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

2-Chloro-7-methylquinoline-3-carbaldehyde

- Substituent : Carbaldehyde (-CHO) at position 3.

- Key Differences: The aldehyde group enhances electrophilicity, making it reactive toward nucleophilic addition (e.g., hydrazine to form hydrazones) .

- Applications : Used in synthesizing hydrazine derivatives for antimicrobial studies .

2-Chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline

- Substituent: Bulky triazolylmethyl-nitro phenoxy group at position 3.

- This compound has been explored for antimicrobial applications due to its structural complexity .

Substituent Variations at Position 7

2-Chloro-7-methoxyquinoline-3-carboxaldehyde

- Substituent : Methoxy (-OCH₃) at position 7 instead of methyl.

- Key Differences: The methoxy group is electron-donating, increasing the electron density of the quinoline ring. This alters reactivity in electrophilic substitutions compared to the methyl group. The carbaldehyde at position 3 further differentiates its chemical behavior .

Positional Isomers

7-Chloro-2-methylquinoline

- Structure : Chlorine at position 7 and methyl at position 2 (positional isomer).

- Key Differences : Swapping substituent positions changes electronic distribution. The chlorine at position 7 may reduce steric interactions near the nitrogen atom, affecting coordination chemistry or biological activity .

7-Chloro-2-vinylquinoline

- Structure : Vinyl group at position 2 instead of position 3.

- This isomer may exhibit distinct reactivity in Diels-Alder reactions .

Comparative Data Table

Biological Activity

2-Chloro-7-methyl-3-vinylquinoline is a compound belonging to the quinoline family, notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound is characterized by the following properties:

| Property | Details |

|---|---|

| Molecular Formula | C12H10ClN |

| Molecular Weight | 219.66 g/mol |

| IUPAC Name | 2-chloro-3-vinyl-7-methylquinoline |

| Canonical SMILES | CCOC1=CC2=NC(=C(C=C2C=C1)Cl) |

The compound features a chloro group at position 2, a methyl group at position 7, and a vinyl group at position 3, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting its structure and function, which may lead to apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit various bacterial strains, potentially through mechanisms involving cell wall disruption or interference with protein synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound against multiple cancer cell lines, including U87 (human glioblastoma), K562 (chronic myeloid leukemia), and A549 (lung adenocarcinoma). The results indicated significant cytotoxicity with IC50 values ranging from low nanomolar concentrations (0.4 nM to 9.5 nM) across different cell lines, showcasing its potential as a therapeutic agent against various cancers .

- Mechanistic Insights : The compound's mechanism was further elucidated by examining its effects on tubulin assembly and cell cycle distribution in treated cells. It was found to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| 2-Chloro-7-methoxy-3-vinylquinoline | Contains a methoxy group instead of a methyl group |

| 2-Chloro-7-ethyl-3-vinylquinoline | Exhibits different biological activities due to ethyl substitution |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Chloro-7-methyl-3-vinylquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The Vilsmeier-Haack reaction is a key method for introducing chloro and formyl/acetyl groups to quinoline scaffolds. For this compound, optimizing parameters like temperature (80–120°C), solvent polarity (DMF/DMAC mixtures), and catalyst stoichiometry (POCl₃) can enhance yield . Substrate pre-functionalization (e.g., methyl groups at position 7) may require protecting groups to prevent side reactions. Monitor progress via TLC and HPLC, targeting ≥90% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm vinyl group geometry (coupling constants: J = 10–16 Hz for trans-vinyl) and chlorine/methyl substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da). FT-IR identifies C-Cl stretches (540–760 cm⁻¹) and vinyl C=C (1620–1680 cm⁻¹). Cross-reference with computational simulations (DFT) to resolve ambiguities in tautomeric forms .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. This compound is prone to hydrolysis in aqueous media; store under inert gas (argon) at −20°C in amber vials. Degradation products (e.g., quinoline oxides) can be identified via LC-MS/MS .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the vinylation of 2-chloro-7-methylquinoline derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that electron-donating methyl groups at position 7 stabilize transition states during Heck coupling, favoring vinylation at position 3. Compare activation energies (ΔG‡) for competing pathways using Gaussian09 with B3LYP/6-31G(d) basis sets. Experimental validation via deuterium labeling (e.g., D₂O quenching) can track proton transfer steps .

Q. How can contradictory bioactivity data for this compound analogs be resolved?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) often arise from solvent effects (DMSO vs. saline) or bacterial strain variability (Gram-positive vs. Gram-negative). Perform dose-response curves in triplicate using standardized CLSI protocols. Pair with molecular docking (AutoDock Vina) to assess target binding consistency (e.g., DNA gyrase vs. topoisomerase IV) .

Q. What strategies mitigate cytotoxicity in this compound-based drug candidates?

- Methodological Answer : Modify the vinyl group via Suzuki-Miyaura coupling to introduce hydrophilic substituents (e.g., -COOH, -OH). Assess cytotoxicity in HEK293 and HepG2 cells using MTT assays (IC₅₀ thresholds: <10 μM). Structure-Activity Relationship (SAR) models (QSAR) can prioritize low-toxicity analogs .

Q. How do solvent effects influence the compound’s photophysical properties?

- Methodological Answer : Measure fluorescence quantum yields (Φ) in solvents of varying polarity (cyclohexane to DMSO). Solvatochromic shifts in UV-Vis spectra (λₐᵦₛ = 320–350 nm) correlate with solvent dielectric constant. Time-resolved spectroscopy (TCSPC) reveals excited-state lifetimes (τ = 1–5 ns), critical for optoelectronic applications .

Data Analysis and Reporting Guidelines

- Contradiction Resolution : Use Bland-Altman plots to compare inter-lab HPLC purity data. Outliers >5% require re-evaluation of column conditions (C18 vs. phenylhexyl) .

- Ethical Compliance : Document synthesis protocols and toxicity data per ECHA guidelines (REACH Annex VII). Include raw spectral data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.